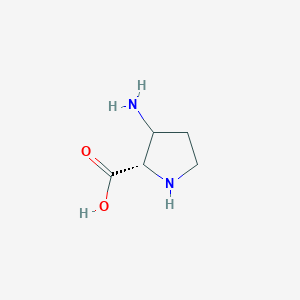

(2S)-3-Aminopyrrolidine-2-carboxylic acid

Description

Significance of Pyrrolidine-2-carboxylic Acids in Contemporary Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent motif in a vast array of natural products and pharmaceutical agents. Pyrrolidine-2-carboxylic acid, also known as proline, is one of the 20 proteinogenic amino acids and plays a critical role in protein structure and function. Its derivatives, including (2S)-3-Aminopyrrolidine-2-carboxylic acid, are of immense interest in synthetic chemistry for several reasons:

Structural Rigidity: The cyclic nature of the pyrrolidine ring imparts conformational constraint, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, allowing for the creation of diverse and well-defined three-dimensional structures.

Synthetic Versatility: The nitrogen and carboxylic acid functional groups provide convenient handles for further chemical modification, enabling the construction of a wide range of derivatives.

The significance of the pyrrolidine scaffold is underscored by its presence in numerous approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry.

Position of Non-Proteinogenic Amino Acids in Organic Synthesis Research

While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, the realm of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code for protein synthesis. wikipedia.org There are over 140 NPAAs that occur naturally, and thousands more have been synthesized in the laboratory. wikipedia.org These unique molecules serve diverse and crucial roles:

Metabolic Intermediates: Many NPAAs are key intermediates in various biosynthetic pathways.

Bioactive Molecules: Some NPAAs exhibit potent biological activities, acting as neurotransmitters, toxins, or pharmacological agents.

Tools for Peptide Modification: The incorporation of NPAAs into peptides can enhance their stability, bioavailability, and receptor-binding properties. nih.gov This is a widely used strategy in the development of peptide-based therapeutics. nih.gov

This compound, as an NPAA, offers chemists the opportunity to introduce novel structural and functional elements into peptides and other molecules, thereby expanding the accessible chemical space for drug discovery and other applications.

Role of Chiral Building Blocks in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries, as the different enantiomers of a molecule can have vastly different biological activities. Chiral building blocks are enantiomerically pure compounds that can be incorporated into a synthetic sequence to generate a target molecule with a specific stereochemistry.

The use of chiral building blocks, often derived from the "chiral pool" of readily available natural products like amino acids and sugars, is a powerful strategy in asymmetric synthesis. This approach offers several advantages:

Efficiency: It can significantly shorten synthetic routes by providing a pre-existing stereocenter.

Predictability: The stereochemical outcome of a reaction is often more predictable when a chiral building block is used.

Access to Complex Structures: It allows for the construction of complex molecules with multiple stereocenters.

This compound, with its defined stereochemistry, serves as an excellent example of a chiral building block. Its use in synthesis ensures the transfer of its chirality to the final product, a critical aspect of modern synthetic chemistry.

Research Trajectories and Academic Objectives for this compound

The academic interest in this compound and its derivatives is driven by their potential applications in several areas of research. Current and future research trajectories are focused on:

Development of Novel Synthetic Methodologies: While some synthetic routes to substituted 3-aminopyrrolidine-2-carboxylic acids exist, the development of more efficient, stereoselective, and scalable syntheses remains a key objective. nih.gov This includes the exploration of novel catalytic systems and the use of readily available starting materials.

Peptidomimetics and Drug Discovery: A major focus is the incorporation of this constrained amino acid into peptide sequences to create peptidomimetics. nih.gov These modified peptides often exhibit enhanced proteolytic stability and improved pharmacokinetic properties. Researchers are investigating the use of such peptidomimetics as inhibitors of enzymes or as ligands for receptors implicated in various diseases.

Design of Novel Catalysts and Ligands: The chiral framework of this compound makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. The amino and carboxylic acid groups can be functionalized to coordinate with metal centers, creating a chiral environment that can induce stereoselectivity in chemical reactions.

Materials Science: The rigid and functionalized nature of this molecule also presents opportunities for its use in the development of new materials, such as chiral polymers or self-assembling systems.

The overarching academic objective is to fully elucidate the synthetic potential of this compound and to leverage its unique structural features to address contemporary challenges in chemistry, biology, and medicine.

Detailed Research Findings

Recent research has provided valuable insights into the synthesis and potential applications of compounds related to this compound.

A notable synthetic approach towards a related compound, (S)-(+)-3-aminopyrrolidine dihydrochloride, starts from the readily available proteinogenic amino acid, L-aspartic acid. researchgate.net The synthesis involves a series of transformations including acylation, esterification, reduction, and ring-closing reactions to construct the pyrrolidine ring, followed by debenzylation to yield the final product. researchgate.net This multi-step process highlights a common strategy for accessing chiral pyrrolidine derivatives from the chiral pool.

Furthermore, research into the synthesis of analogs such as (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid has explored various synthetic strategies, including C(sp3)-H activation methodologies. nih.gov These advanced techniques aim to create carbon-carbon bonds directly on the pyrrolidine scaffold in a stereoselective manner, offering a more efficient and atom-economical approach to complex derivatives. nih.gov

The utility of related aminopyrrolidine carboxylic acids has been demonstrated in the field of peptide nucleic acids (PNAs). For instance, 3-aminopyrrolidine-4-carboxylic acid has been incorporated as a versatile handle for the internal labeling of pyrrolidinyl PNAs, which are synthetic mimics of DNA and RNA. nih.gov This modification allows for the attachment of fluorescent probes or other functionalities without significantly disrupting the hybridization properties of the PNA. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.14 g/mol |

| Chirality | (2S) |

| Functional Groups | Secondary Amine, Primary Amine, Carboxylic Acid |

| Scaffold | Pyrrolidine |

| Classification | Non-proteinogenic Amino Acid |

Interactive Data Table: Synthetic Strategies for Related Pyrrolidine Derivatives

| Starting Material | Key Reactions | Target Compound Class | Reference |

| L-Aspartic Acid | Acylation, Esterification, Reduction, Ring-closing, Debenzylation | (S)-(+)-3-Aminopyrrolidine | researchgate.net |

| Enantiopure Enone | 1,4-Addition, Reduction, Oxidation | Substituted (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | nih.gov |

| Orthogonally-protected monomers | Fmoc-solid-phase peptide synthesis | Pyrrolidinyl Peptide Nucleic Acids | nih.gov |

Structure

3D Structure

Properties

CAS No. |

24279-08-1 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

(2S)-3-aminopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3?,4-/m0/s1 |

InChI Key |

VJLXSTXGGXYQCT-BKLSDQPFSA-N |

Isomeric SMILES |

C1CN[C@@H](C1N)C(=O)O |

Canonical SMILES |

C1CNC(C1N)C(=O)O |

Origin of Product |

United States |

Stereochemical and Conformational Elucidation of 2s 3 Aminopyrrolidine 2 Carboxylic Acid

Methodologies for Absolute Configuration Determination and Chiral Purity Assessment

The determination of the absolute configuration and the assessment of chiral purity are fundamental to understanding the structure-activity relationship of chiral molecules like (2S)-3-Aminopyrrolidine-2-carboxylic acid. While specific data for this exact compound is not extensively published, the methodologies employed for analogous proline derivatives are well-established and directly applicable.

Absolute Configuration Determination:

X-ray Crystallography: This is the gold standard for unequivocally determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of each atom can be determined. For proline derivatives, this technique provides definitive proof of the stereochemistry at the C2 and C3 positions.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning absolute configuration. These methods measure the differential absorption or rotation of circularly polarized light by a chiral molecule. The resulting spectra, when compared with those of known standards or with theoretical calculations, can establish the absolute stereochemistry. For proline-containing peptides, CD spectroscopy is routinely used to characterize helical conformations, which are influenced by the stereochemistry of the proline ring.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): In the absence of a suitable crystal, Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with CDAs can be used to determine absolute configuration. The chiral agent forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.

Chiral Purity Assessment:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and thus determining the enantiomeric excess (ee) or purity of a chiral compound. This can be achieved through two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, this method is effective for the enantiomeric separation of volatile derivatives of amino acids.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility. By adding a chiral selector to the buffer, enantiomeric separation can be achieved with high efficiency and resolution.

A summary of common methods for chiral analysis is presented in the table below.

| Method | Principle | Application |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute configuration determination |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Absolute configuration and conformational analysis |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric purity assessment |

| Chiral GC | Separation of volatile enantiomers on a chiral column | Enantiomeric purity assessment |

| NMR with Chiral Derivatizing Agents | Formation of diastereomeric complexes with distinct NMR signals | Absolute configuration and enantiomeric purity |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in the presence of a chiral selector | Enantiomeric purity assessment |

Analysis of Pyrrolidine (B122466) Ring Conformation and Preferred Structural Orientations

The five-membered pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium between different puckered conformations. These puckering modes significantly influence the orientation of the substituents and, consequently, the molecule's biological activity. The primary puckering modes are the "endo" and "exo" envelope conformations, named based on the position of the Cγ atom relative to the plane formed by the other four ring atoms.

The conformational preference of the pyrrolidine ring is heavily influenced by the nature and stereochemistry of its substituents. For 3-substituted prolines, an electron-withdrawing substituent at the 3S position, as in our target molecule, generally favors the endo ring pucker. This preference can be attributed to stereoelectronic effects, such as the gauche effect.

Key Conformational States of the Pyrrolidine Ring:

| Conformation | Description | Influencing Factors |

| Cγ-endo | The Cγ atom is on the same side of the ring as the carboxyl group. | Favored by electron-withdrawing substituents at the 3S position. |

| Cγ-exo | The Cγ atom is on the opposite side of the ring from the carboxyl group. | Favored by electron-withdrawing substituents at the 3R position. |

The interconversion between these puckered states is typically rapid at room temperature, but the presence of specific substituents can stabilize one conformation over the other, effectively locking the ring into a preferred orientation.

Investigation of Intramolecular Interactions Influencing Stereochemical Stability

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations of this compound. The presence of both a hydrogen bond donor (the amino group and the carboxylic acid proton) and acceptors (the carboxyl oxygen and the amino nitrogen) allows for the potential formation of intramolecular hydrogen bonds.

A plausible intramolecular hydrogen bond could exist between the amino group at C3 and the carboxylic acid group at C2. The formation of such a bond would depend on the relative orientation of these groups, which is dictated by the puckering of the pyrrolidine ring. For instance, a specific ring pucker might bring the amino and carboxyl groups into close proximity, favoring the formation of a stabilizing hydrogen bond.

Studies on related molecules, such as N-acetylproline, have shown that the formation of intramolecular hydrogen bonds is highly dependent on the solvent environment. In less polar solvents, these internal interactions are more pronounced, whereas in polar, hydrogen-bonding solvents like water, intermolecular hydrogen bonds with the solvent molecules tend to dominate.

Advanced Computational Studies on Stereochemical Dynamics and Conformational Landscapes

In the absence of extensive experimental data, computational chemistry provides a powerful tool for exploring the stereochemical dynamics and conformational landscapes of molecules like this compound.

Computational Methodologies:

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring a wide range of conformations.

Density Functional Theory (DFT): This quantum mechanical method provides a more accurate description of the electronic structure and is often used to refine the geometries and energies of conformations identified by MM methods.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in solution).

Insights from Computational Studies on Analogous Systems:

Computational analyses of substituted prolines have confirmed that the conformational preferences of the pyrrolidine ring are dictated by a delicate balance of steric and stereoelectronic effects. For instance, calculations have shown that electron-withdrawing substituents at the 4S position strongly favor an endo ring pucker. Similar computational studies on this compound would be invaluable for:

Predicting the relative energies of the endo and exo puckered conformations.

Mapping the energy barriers for interconversion between different conformers.

Investigating the influence of solvent on the conformational equilibrium.

Simulating the chiroptical properties (e.g., CD spectra) to aid in the interpretation of experimental data.

A hypothetical conformational energy landscape, derived from such studies, would likely reveal two primary energy minima corresponding to the endo and exo puckers, with the relative depths of these minima indicating the preferred conformation.

Advanced Synthetic Methodologies for 2s 3 Aminopyrrolidine 2 Carboxylic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct pathways to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. These methods establish the critical stereocenters during the formation of the pyrrolidine (B122466) ring or its precursors.

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. This method translates the stereochemical information from the auxiliary to the target molecule.

A common strategy involves the use of oxazolidinone auxiliaries, which can be alkylated with high diastereoselectivity. wikipedia.org For pyrrolidine synthesis, a substrate can be coupled to an auxiliary, undergo diastereoselective cyclization or a key bond-forming reaction, and then have the auxiliary cleaved. Another approach utilized enantiopure trans-hexahydrobenzoxazolidinones as chiral auxiliaries for the synthesis of β2-amino acids, demonstrating their utility in controlling stereochemistry. researchgate.net In a synthesis of chiral pyrrolidine-based inhibitors of neuronal nitric oxide synthase (nNOS), a classical resolution was employed, which is conceptually related. nih.gov The enantiomers of a key precursor were resolved by forming diastereomeric camphanic ester derivatives using (S)-(−)-camphanic acid, which functions similarly to an auxiliary for separation purposes. nih.gov

Table 1: Examples of Chiral Auxiliary Strategies for Pyrrolidine-Related Scaffolds

| Chiral Auxiliary/Reagent | Application | Key Reaction | Outcome/Selectivity | Reference(s) |

|---|---|---|---|---|

| (S)-(−)-Camphanic acid | Resolution of a racemic pyrrolidine precursor | Mitsunobu reaction to form diastereomeric esters | Successful separation of enantiomers | nih.gov |

| Trans-2-phenyl-1-cyclohexanol | Ene reactions | Glyoxylate-ene reaction | 10:1 diastereomeric ratio | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Enolate alkylation | Product is syn to the methyl and anti to the hydroxyl group | wikipedia.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient approach for constructing chiral rings. Metal-based catalysts are particularly effective for these transformations.

One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. organic-chemistry.org For instance, a copper(I)/ClickFerrophos complex has been shown to catalyze this reaction to produce exo-2,4,5-trisubstituted pyrrolidines with high diastereo- and enantioselectivities. organic-chemistry.org Another advanced strategy involves catalyst-tuned hydroalkylation of 3-pyrrolines. organic-chemistry.org Depending on the metal used, different regioisomers can be obtained; a Cobalt catalyst directs alkylation to the C2-position, while a Nickel catalyst favors the C3-position, both yielding chiral pyrrolidines. organic-chemistry.org Furthermore, rhodium-catalyzed reactions using O-benzoylhydroxylamines as alkyl nitrene precursors offer an efficient route to various pyrrolidine structures. organic-chemistry.org

Table 2: Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Copper(I) / ClickFerrophos | 1,3-Dipolar Cycloaddition | Azomethine ylides + Alkenes | exo-2,4,5-Trisubstituted pyrrolidines | organic-chemistry.org |

| Cobalt / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines + Alkyl halides | C2-Alkylated pyrrolidines | organic-chemistry.org |

| Nickel / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolidines + Alkyl halides | C3-Alkylated pyrrolidines | organic-chemistry.org |

| Rhodium catalyst | Nitrene C-H Insertion | O-benzoylhydroxylamines | Substituted pyrrolidines | organic-chemistry.org |

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.govnih.gov Proline and its derivatives are cornerstone catalysts, capable of activating substrates through enamine or iminium ion intermediates. mdpi.comnih.gov

A highly effective strategy for constructing functionalized pyrrolidines is the organocatalytic conjugate addition of aldehydes to nitro-olefins, followed by cyclization. nih.gov For example, the addition of aldehydes to beta-nitroacrolein dimethyl acetal, catalyzed by chiral pyrrolidine-based catalysts, generates nitroaldehydes with high enantioselectivity. nih.gov These intermediates can be converted into highly enantioenriched pyrrolidines with multiple stereocenters. nih.gov Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient. Cinchonidine-derived bifunctional catalysts have been developed for cascade reactions between N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones, affording highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

Table 3: Enantioselective Organocatalytic Routes to Chiral Pyrrolidines

| Catalyst Type | Reaction Type | Key Features | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Cinchona Alkaloid Derivatives | Cascade (Aza-Henry + Aza-Michael) | Dynamic kinetic resolution (DKR) creates three stereocenters | Excellent dr (single isomer), >90% ee | acs.orgacs.org |

| Cinchonidine-derived Squaramide | Cascade Reaction | Forms pyrrolidines with a quaternary center at the 3-position | High enantio- and diastereoselectivities | rsc.org |

| Proline Derivatives | Conjugate Addition | Aldehydes + Nitro-olefins | High yields and stereoselectivities | nih.gov |

Stereoselective Resolution and Deracemization Techniques

When a racemic mixture is synthesized, stereoselective resolution or deracemization can be used to obtain the desired enantiomer. Classical resolution involves separating enantiomers by converting them into diastereomeric derivatives with a chiral resolving agent. An improved synthesis of chiral pyrrolidine inhibitors of nNOS involved resolving a key racemic intermediate by forming diastereomeric esters with (S)-(−)-camphanic acid, which were then separated and hydrolyzed to give the pure enantiomers. nih.gov

More advanced techniques include dynamic kinetic resolution (DKR), which combines resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired isomer. A highly effective DKR was developed for the synthesis of polysubstituted pyrrolidines. acs.orgacs.org This organocatalytic cascade involves a reversible aza-Henry reaction followed by a DKR-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid derivative, to yield heavily substituted pyrrolidines as a single diastereomer with high enantiomeric excess. acs.orgacs.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild conditions. nih.gov Directed evolution can be used to engineer enzymes for new-to-nature reactions.

A notable example is the development of an enzymatic platform for constructing chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govresearchgate.netacs.orgcaltech.edu Through directed evolution, a cytochrome P411 variant was created that catalyzes the insertion of an alkyl nitrene into C-H bonds to form the pyrrolidine ring with good enantioselectivity and efficiency. nih.govresearchgate.netacs.orgcaltech.edu Imine reductases (IREDs) represent another class of enzymes used for chiral amine synthesis. researchgate.net They catalyze the asymmetric reduction of cyclic imines, which are key intermediates in the synthesis of pyrrolidine scaffolds. Enzymatic cascades combining IREDs with other enzymes can produce chiral pyrrolidines from simple starting materials in one pot. researchgate.net

Table 4: Biocatalytic Methods for Chiral Pyrrolidine Synthesis

| Enzyme / Variant | Reaction Type | Key Advantage | Outcome | Reference(s) |

|---|---|---|---|---|

| Cytochrome P411-PYS-5149 | Intramolecular C(sp³)–H Amination | New-to-nature biocatalysis | Good enantioselectivity and catalytic efficiency | nih.govresearchgate.netacs.orgcaltech.edu |

| Imine Reductases (IREDs) | Asymmetric Imine Reduction | High stereoselectivity for chiral amine synthesis | Can be used in cascades for one-pot synthesis | researchgate.net |

| Tryptophan Synthase (TmTrpB variant) | C-N Bond Formation | Coupled with other enzymatic reactions for complexity | Excellent diastereoselectivity (>94:6 dr) | nih.govacs.org |

Chemoenzymatic Hybrid Strategies

Chemoenzymatic strategies combine the versatility of chemical synthesis with the selectivity of biocatalysis to create efficient and novel synthetic routes.

A one-pot photo-enzymatic cascade process has been developed for the enantioselective functionalization of saturated N-heterocycles. rsc.org This approach integrates a light-driven photocatalytic C–N cross-coupling reaction to form the pyrrolidine scaffold with a subsequent biocatalytic carbene transfer mediated by an engineered enzyme. rsc.org This hybrid method achieves superior stereoselectivity (up to 99% ee) in a sustainable system. rsc.org Another strategy involves a highly diastereoselective Ugi multicomponent reaction to rapidly build a densely functionalized pyrrolidine precursor, which can then be further modified using enzymatic transformations. rsc.org These hybrid approaches demonstrate how complexity can be built rapidly under mild conditions by leveraging the distinct advantages of both chemical and biological catalysts. nih.gov

Development of Efficient Total Synthesis Pathways from Precursors

The stereoselective synthesis of (2S)-3-Aminopyrrolidine-2-carboxylic acid, a conformationally constrained amino acid analogue, has garnered significant interest due to its potential applications in medicinal chemistry and peptidomimetic studies. The key structural feature of this molecule is the cis relationship between the amino group at the C-3 position and the carboxylic acid at the C-2 position, both possessing the (S) stereochemistry. Efficient total synthesis of this specific diastereomer requires careful selection of chiral precursors and stereocontrolled transformations.

One of the most logical and efficient precursors for the synthesis of this compound is (2S,4R)-4-hydroxy-L-proline. This commercially available starting material possesses the desired absolute stereochemistry at the C-2 carboxyl-bearing carbon, providing a strong foundation for the introduction of the C-3 amino group with the correct orientation. The synthetic strategy generally involves the protection of the amine and carboxylic acid functionalities of the starting material, followed by stereospecific conversion of the C-4 hydroxyl group to the C-3 amino group, and subsequent deprotection.

A plausible and efficient multi-step synthesis from (2S,4R)-4-hydroxy-L-proline is outlined below. This pathway involves initial protection, oxidation, formation of an enolate or equivalent, stereoselective amination, and final deprotection.

Step 1: Protection of (2S,4R)-4-hydroxy-L-proline

The initial step involves the protection of both the secondary amine and the carboxylic acid of (2S,4R)-4-hydroxy-L-proline to prevent unwanted side reactions in subsequent steps. A common protection strategy is the formation of a Boc-protected methyl ester.

| Precursor | Reagents | Product | Typical Yield |

| (2S,4R)-4-hydroxy-L-proline | 1. Thionyl chloride, Methanol2. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | High |

Step 2: Oxidation of the Hydroxyl Group

The protected hydroxyproline (B1673980) derivative is then oxidized to the corresponding ketone. This transformation is a critical step and can be achieved using various oxidizing agents.

| Intermediate | Reagents | Product | Typical Yield |

| N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | Dess-Martin periodinane (DMP) or Swern oxidation | N-Boc-4-keto-L-proline methyl ester | High |

Step 3: Stereoselective Amination

The introduction of the amino group at the C-3 position with the desired cis stereochemistry is the most challenging step. One effective method is through the formation of an enamine or enolate followed by a stereoselective electrophilic amination. An alternative is the conversion of the ketone to an oxime, followed by stereoselective reduction.

Method A: Via Oxime Reduction

The ketone is first converted to an oxime. Subsequent reduction of the oxime, often with a directing group effect from the C-2 carboxylate, can favor the formation of the cis product.

| Intermediate | Reagents | Product | Typical Yield |

| N-Boc-4-keto-L-proline methyl ester | 1. Hydroxylamine hydrochloride2. Sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C) | N-Boc-(2S,3S)-3-amino-L-proline methyl ester | Moderate to Good |

Method B: Reductive Amination

Direct reductive amination of the keto-proline derivative can also be employed, although controlling the stereoselectivity can be challenging.

Step 4: Deprotection

The final step in the synthesis is the removal of the protecting groups (Boc and methyl ester) to yield the target compound, this compound. This is typically achieved under acidic conditions.

| Intermediate | Reagents | Product | Typical Yield |

| N-Boc-(2S,3S)-3-amino-L-proline methyl ester | Hydrochloric acid (HCl) in water or Trifluoroacetic acid (TFA) | This compound | High |

The development of efficient total synthesis pathways for this compound is an active area of research, driven by the potential of this and related constrained amino acids in the development of novel therapeutics and biochemical probes.

Chemical Reactivity and Strategic Derivatization of 2s 3 Aminopyrrolidine 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a primary site for modification, enabling elongation of peptide chains, ester formation for prodrug strategies, or intramolecular cyclization to form bicyclic structures.

Esterification and Lactonization Reactions

The carboxylic acid of (2S)-3-Aminopyrrolidine-2-carboxylic acid and its analogs can be readily converted into various esters, which can serve as protecting groups or modulate the pharmacokinetic properties of a molecule. Standard esterification procedures are effective. For instance, treatment of related hydroxyproline (B1673980) derivatives with thionyl chloride in methanol (B129727) or with diazomethane (B1218177) leads to the corresponding methyl esters nih.gov. The Mitsunobu reaction has also been employed to form esters in moderate yields nih.gov. Another versatile method involves the conversion of the primary amine functionality into a pyridinium (B92312) salt, which can then react with a carboxylic acid to form an ester, a protocol that is automatable and tolerates a wide range of functional groups, including Boc-protected amines rsc.org.

Intramolecular lactonization, while less common than lactamization, represents a potential cyclization strategy. This transformation would involve the nucleophilic attack of the 3-amino group or the pyrrolidine (B122466) nitrogen onto an activated C-2 carboxyl group. More frequently, this scaffold is used to induce conformational constraints in peptides, leading to the formation of bicyclic peptides where the cyclization occurs through amide bond formation rather than ester linkages marquette.edusemanticscholar.org.

Amide Bond Formation and Advanced Peptide Coupling Strategies

The formation of an amide bond at the C-2 carboxyl group is the most fundamental transformation for incorporating this compound into peptide sequences. Due to the nature of the secondary amine within the pyrrolidine ring, which is analogous to proline, coupling can sometimes be challenging. A wide array of modern coupling reagents has been successfully utilized to facilitate this reaction with high efficiency and minimal racemization nih.gov.

Commonly employed reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) peptide.comsigmaaldrich.comresearchgate.net. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine of an incoming amino acid sigmaaldrich.com. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard practice to enhance coupling efficiency and suppress racemization peptide.combachem.com.

For particularly difficult or sterically hindered couplings, more robust strategies may be required. This can include the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or to an acyl fluoride (B91410) researchgate.net. These advanced methods can often drive sluggish reactions to completion where standard coupling reagents fail nih.gov.

| Coupling Reagent | Full Name | Key Features |

| DCC | Dicyclohexylcarbodiimide | Economical; byproduct (DCU) is insoluble, making it suitable for solution-phase synthesis. peptide.combachem.com |

| DIC | Diisopropylcarbodiimide | Used in solid-phase synthesis as its urea (B33335) byproduct is soluble. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used, efficient, but can cause guanidinylation of the free amine. sigmaaldrich.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU with less epimerization due to the HOAt moiety. peptide.comsigmaaldrich.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt, does not cause guanidinylation; ideal for in situ activation. sigmaaldrich.comresearchgate.net |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for coupling N-methyl amino acids and for cyclization. peptide.comsigmaaldrich.com |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Causes very little epimerization, useful for sensitive amino acids. peptide.com |

Reactivity of the Amine Functionality

The presence of two distinct amine centers—the secondary amine of the pyrrolidine ring and the primary amine at the C-3 position—necessitates careful control of reactivity through selective protection and derivatization.

Selective Amino Protecting Group Manipulations

To achieve selective derivatization, the two amino groups and the carboxylic acid must be masked with orthogonal protecting groups. Orthogonal protection schemes allow for the removal of one type of protecting group under specific conditions without affecting the others researchgate.netnih.gov. This strategy is paramount for synthesizing complex molecules based on this scaffold.

A successful approach involves the use of Fmoc (9-fluorenylmethoxycarbonyl) for the C-3 amino group and Boc (tert-butyloxycarbonyl) for the pyrrolidine nitrogen nih.gov. This is particularly powerful because the Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile (removed with trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection and subsequent functionalization at either nitrogen atom independently. For example, a (3R,4S)-3-(Fmoc-amino)pyrrolidine-4-carboxylic acid monomer protected with a Boc group on the pyrrolidine nitrogen has been successfully synthesized and incorporated into peptide nucleic acids (PNAs) nih.gov.

Other protecting group combinations, such as the acid-labile Mtt (4-methyltrityl) or the hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), can be employed for the side-chain amino group in conjunction with a base-labile Fmoc group for the α-amino function during solid-phase peptide synthesis (SPPS) researchgate.netsigmaaldrich.com.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) biosynth.com | Stable to base (piperidine), hydrogenation. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) biosynth.com | Stable to mild acid. |

| Benzyl-oxycarbonyl | Z (or Cbz) | Catalytic hydrogenation, strong acid (HBr/AcOH) researchgate.net | Stable to mild acid and base. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF sigmaaldrich.com | Stable to acid (TFA) and base (piperidine). |

| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Stable to base, hydrazine, hydrogenation. |

N-Alkylation, N-Acylation, and N-Heterocyclization Reactions

With appropriate protection, both the C-3 amino group and the pyrrolidine nitrogen are available for a variety of N-functionalization reactions.

N-Acylation: This is a common transformation used to introduce a wide range of substituents. Following selective deprotection of the desired amine, acylation can be achieved using standard amide coupling conditions with a carboxylic acid, or by reaction with an acyl chloride or anhydride (B1165640) mdpi.com. In one study, the pyrrolidine nitrogen of a related 3-aminopyrrolidine-4-carboxylic acid spacer, incorporated into a PNA sequence on solid support, was successfully acylated with pyrene-1-carboxylic acid using standard peptide coupling reagents nih.gov. This demonstrates the feasibility of late-stage functionalization. Selective N-acylation is often achievable based on the differing nucleophilicity of the amino groups, with conditions that can favor either N- or O-acylation in the presence of hydroxyl groups nih.gov.

N-Alkylation: Reductive amination is a powerful method for N-alkylation. This typically involves the reaction of the free amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) researchgate.net.

N-Heterocyclization: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of bicyclic heterocyclic systems. Intramolecular cyclization between the C-3 amino group and an appropriately functionalized substituent on the pyrrolidine nitrogen, or vice versa, can lead to the formation of novel bridged or fused ring systems researchgate.net. Such structures are of great interest in drug discovery as they create rigid scaffolds that can mimic peptide secondary structures like β-turns semanticscholar.org. For example, bicyclic peptides can be generated via multiple intramolecular amide bond formations, often employing solid-phase synthesis techniques marquette.edusemanticscholar.org.

Regioselective Functionalization of the Pyrrolidine Ring System

Beyond the inherent functional groups, the C-H bonds of the pyrrolidine ring itself can be selectively functionalized using modern synthetic methods. This allows for the introduction of substituents at positions C-4 and C-5, adding another layer of molecular diversity.

Palladium-catalyzed C(sp³)–H activation has emerged as a particularly powerful tool for this purpose. The N-Boc protecting group often serves as a directing group, facilitating the activation of adjacent C-H bonds. For example, the enantioselective α-arylation of N-Boc pyrrolidine at the C-2 position can be achieved through a sequence of deprotonation with s-BuLi/(-)-sparteine, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl bromide acs.orgorganic-chemistry.org.

More relevantly, functionalization can be directed to other positions. In a study on pyrrolidine-3-carboxylic acid derivatives, a C(3)-linked directing group was used to achieve palladium-catalyzed C–H arylation preferentially at the unactivated C(4) position with high stereoselectivity acs.org. This strategy demonstrates that by choosing the appropriate directing group and catalytic system, it is possible to selectively functionalize different C-H bonds on the pyrrolidine ring, providing access to a wide range of previously inaccessible analogs. Such methods are crucial for elaborating the core scaffold and exploring structure-activity relationships in drug discovery programs.

Advanced Spectroscopic and Analytical Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry of pyrrolidine (B122466) derivatives. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC, and NOESY) provide detailed insights into the molecular framework.

In the context of substituted pyrrolidine-2-carboxylic acids, ¹H NMR is particularly crucial for assigning the relative stereochemistry of substituents at the C2 and C3 positions. The coupling constants (J-values) between adjacent protons, such as H2 and H3, can help infer the dihedral angle and thus the cis or trans relationship. For example, in a study of related (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues, the chemical shift of the alpha proton (H2) was shown to be significantly different between diastereomers. nih.gov The 2,3-trans isomer exhibited a chemical shift at 4.15 ppm, whereas the 2,3-cis isomer's alpha proton appeared at 4.45 ppm when measured in D₂O, providing a clear diagnostic marker for stereochemical assignment. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering definitive evidence for stereochemistry and preferred solution-state conformations of the five-membered pyrrolidine ring, which typically adopts envelope or twist conformations.

Table 1: Illustrative ¹H NMR Chemical Shift Data for Distinguishing Diastereomers of a Pyrrolidine-2-Carboxylic Acid Analogue

| Proton | trans-Isomer Chemical Shift (ppm) in D₂O | cis-Isomer Chemical Shift (ppm) in D₂O | Reference |

|---|---|---|---|

| Alpha Proton (H2) | 4.15 | 4.45 | nih.gov |

Data is for (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid and its cis-diastereomer.

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Analysis of Synthesized Compounds

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident verification of the molecular formula. For instance, a related compound, (1R,2S)-2-aminocyclopentanecarboxylic acid, was confirmed by HRMS (ESI), with a calculated m/z for [M+H]⁺ of 130.0868 and a found value of 130.0865, validating its molecular formula of C₆H₁₂NO₂. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. This analysis provides structural information that corroborates the proposed structure and can help in distinguishing between isomers. When derivatized, molecules containing the aminopyrrolidine scaffold can become highly responsive in ESI-MS and yield characteristic product ions upon fragmentation, which is useful for sensitive detection and structural confirmation. nih.govresearchgate.net For example, derivatization of chiral carboxylic acids with a reagent based on the (S)-3-aminopyrrolidine structure, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, creates derivatives that are readily analyzed by LC/ESI-MS/MS. nih.govresearchgate.net

Table 2: Application of Mass Spectrometry in the Analysis of (2S)-3-Aminopyrrolidine-2-carboxylic acid and Related Compounds

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HRMS-ESI | Molecular Formula Verification | Confirms elemental composition by providing highly accurate mass-to-charge ratio. nih.gov | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry, confirming the connectivity and spatial arrangement of atoms.

For complex molecules like derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction can be a crucial step in the research process. In a study of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues, X-ray structures of two derivatives were successfully obtained in complex with the ligand-binding domains of ionotropic glutamate (B1630785) receptors GluA2 and GluK1, both at a high resolution of 1.9 Å. nih.gov These crystal structures revealed the precise binding mode of the pyrrolidine moiety and the conformational changes induced in the receptor protein, information that is invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov The analysis confirmed that the pyrrolidine-2-carboxylate portion of the ligands adopts a binding mode similar to that of kainate. nih.gov

Table 3: X-ray Crystallography Data for Derivatives of Pyrrolidine-2-Carboxylic Acid

| Compound | Protein Complex | Resolution | Key Structural Insights | Reference |

|---|---|---|---|---|

| Analogue 2e | GluA2-LBD | 1.9 Å | Induces a D1-D2 domain opening of 17.3-18.8°. | nih.gov |

| Analogue 2f | GluK1-LBD | 1.9 Å | Induces a domain opening of 17.0-17.5°; shows a similar binding mode to kainate. | nih.gov |

LBD: Ligand-Binding Domain

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Purity Profiling

Since biological activity is often stereospecific, verifying the enantiomeric purity of chiral compounds like this compound is critical. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this purpose. jiangnan.edu.cn

Table 4: Chiral HPLC Method for Enantioseparation of Carboxylic Acids Using a Pyrrolidine-Based Derivatizing Agent

| Derivatizing Agent | Technique | Column | Outcome | Reference |

|---|---|---|---|---|

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine | HPLC-MS/MS | Not specified | Effective enantiomeric separation with resolution values of 1.2-4.3. | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can confirm the presence of key structural motifs. For pyrrolidine-based compounds, IR spectroscopy is a standard quality control technique. thermofisher.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. These include:

O-H stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.

N-H stretch: Medium absorption bands appearing in the 3200-3500 cm⁻¹ region, corresponding to the amine group.

C-H stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the pyrrolidine ring.

C=O stretch: A strong, sharp absorption band typically found around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group. The zwitterionic form in the solid state would shift this to an asymmetric carboxylate stretch around 1550-1610 cm⁻¹.

N-H bend: A band in the 1580-1650 cm⁻¹ region.

While providing less detail on stereochemistry than NMR, vibrational spectroscopy is an essential first-pass analytical method for confirming the successful synthesis of the target molecular structure before more complex characterization is undertaken.

Table 5: Expected IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amine | N-H Stretch | 3200 - 3500 |

| Alkane (ring) | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 |

| Carboxylate (zwitterion) | C=O Asymmetric Stretch | 1550 - 1610 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine |

| (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid |

| (1R,2S)-2-aminocyclopentanecarboxylic acid |

| Kainate |

| (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid |

| (1R,2R)-(−)-1-(4-nitrophenyl)-2-amino-1,3-propanediol |

Theoretical and Computational Investigations of 2s 3 Aminopyrrolidine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and fundamental molecular properties of (2S)-3-aminopyrrolidine-2-carboxylic acid. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other key descriptors that govern the molecule's behavior.

By solving the electronic Schrödinger equation, DFT methods can accurately predict geometric parameters such as bond lengths and angles. For the pyrrolidine (B122466) ring, these calculations reveal the puckering of the five-membered ring, a critical feature influencing its conformational preferences. The presence of both an amino and a carboxylic acid group introduces the possibility of zwitterionic forms, and DFT calculations can determine the relative stabilities of the neutral and zwitterionic states in the gas phase and in different solvents, often by incorporating implicit solvent models like the Polarizable Continuum Model (PCM).

Key electronic properties derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, providing insights into charge distribution, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds, which are expected between the amino and carboxylic acid moieties. nih.gov

Table 1: Calculated Electronic Properties of a Representative Aminopyrrolidine Derivative

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G(d) |

Note: The data in this table is illustrative and based on typical values for related aminopyrrolidine structures, as direct computational studies on this compound are not widely published. The exact values will vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

The conformational landscape of this compound is complex due to the flexibility of the pyrrolidine ring and the rotatable bonds of the amino and carboxylic acid substituents. Molecular dynamics (MD) simulations offer a powerful tool to explore this landscape over time, providing a dynamic picture of the molecule's behavior in different environments. nih.gov

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, using force fields such as CHARMM or AMBER to describe the potential energy of the system. researchgate.net These simulations can reveal the preferred puckering conformations of the pyrrolidine ring (e.g., envelope or twist forms) and the relative orientations of the substituents. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. researchgate.net Principal Component Analysis (PCA) of the trajectory can help to identify the dominant collective motions within the molecule. nih.gov

Furthermore, MD simulations are particularly valuable for studying solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe the formation and dynamics of the solvation shell around the molecule. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solute-solvent interactions. nih.gov This is crucial for understanding how the solvent influences the conformational equilibrium and the availability of the functional groups for chemical interactions.

Table 2: Representative Dihedral Angles and Puckering Parameters from MD Simulations of a Proline Analog

| Parameter | Average Value (degrees) | Fluctuation (± degrees) |

| Φ (C-N-Cα-C) | -60.5 | 15.2 |

| Ψ (N-Cα-C-N) | 145.3 | 20.8 |

| Ring Puckering Amplitude | 0.4 Å | 0.1 Å |

| Phase Angle of Pucker | 18° | 10° |

Note: This table presents typical data obtained from MD simulations of proline-containing structures to illustrate the type of information that can be generated. The specific values for this compound would require dedicated simulations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy pathways, locate transition state structures, and calculate activation energies. This information is vital for understanding reaction kinetics and predicting product distributions.

DFT calculations are commonly employed to study reaction mechanisms. nih.govresearchgate.net For instance, if this compound were to participate in a reaction, such as an acylation of the amino group or an esterification of the carboxylic acid, computational methods could be used to model the entire reaction coordinate. The structures of reactants, intermediates, transition states, and products can be optimized, and their relative energies determined. nih.gov The transition state is a first-order saddle point on the PES and can be located using various optimization algorithms. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The insights gained from these computational studies can help in optimizing reaction conditions, designing more efficient synthetic routes, and understanding the role of catalysts. For example, in proline-catalyzed reactions, computational studies have been crucial in elucidating the role of the carboxylic acid group in stabilizing transition states through hydrogen bonding. pnas.org

Table 3: Calculated Activation Energies for a Representative Proline-Catalyzed Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Computational Method |

| Enamine Formation | TS1 | 12.5 | DFT/B3LYP/6-31G(d) |

| C-C Bond Formation | TS2 | 18.2 | DFT/B3LYP/6-31G(d) |

| Hydrolysis | TS3 | 9.8 | DFT/B3LYP/6-31G(d) |

Note: The data provided is for a model proline-catalyzed aldol (B89426) reaction and serves to illustrate the type of information obtained from mechanistic studies. The specific activation energies for reactions involving this compound would need to be calculated directly.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These predictions can aid in the structural elucidation of this compound and its derivatives.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is often coupled with DFT. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts with a reasonable degree of accuracy. researchgate.net These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. Comparing calculated and experimental shifts can help confirm the proposed structure and stereochemistry. pnnl.gov

Similarly, vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each peak. A comparison with experimental spectra can help in assigning the observed bands to specific functional groups and vibrational modes within the molecule.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Carboxyl) | 175.8 | 174.2 |

| C3 | 55.2 | 54.1 |

| C4 | 28.9 | 29.5 |

| C5 | 46.1 | 45.8 |

Note: This table shows a representative comparison for a related pyrrolidine structure. The accuracy of the prediction depends on the level of theory, basis set, and solvent model used. Data is for illustrative purposes.

Molecular Modeling of Chemical Interactions and Recognition Processes (Non-Biological Focus)

Molecular modeling techniques, such as molecular docking and non-covalent interaction analysis, can be used to study how this compound interacts with other molecules in a non-biological context. This is relevant for its potential use in materials science, for example, as a building block (tecton) for supramolecular assemblies or as a component in chiral selectors for chromatography. nih.gov

Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule to a host structure, such as a cyclodextrin (B1172386) or a metal-organic framework. These simulations typically employ scoring functions to estimate the strength of the interaction.

Furthermore, computational methods can be used to analyze the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern molecular recognition processes. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these weak interactions that are critical for the formation of supramolecular structures. These studies can guide the design of new materials with tailored properties based on the specific interaction patterns of this compound.

Table 5: Interaction Energies for a Proline Analog with a Model Host Molecule

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Method |

| Hydrogen Bonding | -5.8 | DFT/B3LYP-D3/def2-TZVP |

| van der Waals | -3.2 | DFT/B3LYP-D3/def2-TZVP |

| Electrostatic | -4.5 | DFT/B3LYP-D3/def2-TZVP |

| Total Interaction Energy | -13.5 | DFT/B3LYP-D3/def2-TZVP |

Note: The data presented is hypothetical and illustrates the type of information that can be obtained from molecular modeling studies of intermolecular interactions. The specific values would depend on the interacting partner and the computational methodology.

Future Research Directions and Emerging Trends for 2s 3 Aminopyrrolidine 2 Carboxylic Acid

Development of Novel and Sustainable Stereoselective Synthesis Methodologies

The development of efficient and environmentally benign methods for the stereoselective synthesis of (2S)-3-Aminopyrrolidine-2-carboxylic acid and its derivatives is a primary focus of ongoing research. Current efforts are geared towards overcoming the limitations of traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

A key area of exploration is the use of chiral precursors and asymmetric catalysis. For instance, L-proline and trans-4-hydroxy-L-proline serve as readily available starting materials for chiral synthesis routes. google.commdpi.com One method involves the decarboxylation of trans-4-hydroxy-L-proline, followed by a series of reactions including N-tert-butoxycarbonyl (N-Boc) protection, hydroxyl sulfonylation, SN2 reaction with sodium azide to achieve configuration inversion, and subsequent reduction and deprotection to yield the target compound. google.com Another approach starts from N-formyl-L-aspartic anhydride (B1165640), proceeding through acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated. researchgate.net

Researchers are also investigating innovative strategies like C(sp³)–H activation to create complex analogues with high enantiocontrol, which has proven to be a highly efficient approach compared to other synthetic strategies. nih.gov Organocatalytic methods, such as asymmetric Michael addition reactions, are being developed to produce highly enantiomerically enriched substituted pyrrolidine-3-carboxylic acids in fewer steps. rsc.org These methods offer a more direct and sustainable route to these valuable compounds.

Table 1: Comparison of Selected Stereoselective Synthesis Strategies

| Starting Material | Key Reactions | Advantages | Reference |

| trans-4-hydroxy-L-proline | Decarboxylation, N-Boc protection, Sulfonylation, Azidation (SN2), Reduction | Cheap raw materials, Mild reaction conditions | google.com |

| N-formyl-L-aspartic acid anhydride | Acylation, Esterification, Reduction, Ring closing, Debenzylation | High total yield | researchgate.net |

| N-Boc-D-proline | C(sp³)–H activation-arylation | High efficiency, Full enantiocontrol | nih.gov |

| Carboxylate-substituted enones | Asymmetric Michael addition | Concise synthesis, High enantiomeric excess | rsc.org |

Exploration of Unconventional Derivatization and Functionalization Pathways

Future research is moving beyond traditional derivatization to explore novel chemical transformations that can introduce diverse functionalities onto the this compound scaffold. The pyrrolidine (B122466) ring is a versatile scaffold that allows for extensive exploration of chemical space through its functionalization. researchgate.net

One emerging trend is the synthesis of unnatural amino acids by functionalizing the pyrrolidine ring with sterically shielded nitroxides, which can serve as spin labels for studying biomolecular structure and dynamics. acs.org Another area of interest is the use of 1,3-dipolar cycloaddition reactions to construct complex spiro-pyrrolidine/pyrrolizine systems. nih.gov This method allows for the stereo- and regioselective synthesis of novel heterocyclic structures with potential biological activity. nih.gov

Furthermore, the development of hybrid molecules, where the aminopyrrolidine carboxylic acid moiety is coupled with other pharmacologically active fragments, is a promising strategy. ktu.edu For example, pyrrolidine-2,5-dione derivatives have been combined with thiophene rings to create compounds with anticonvulsant properties. nih.gov These unconventional pathways open up new avenues for creating diverse molecular architectures with tailored properties. The stereogenicity of the carbons in the pyrrolidine ring is a significant feature, as different stereoisomers can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.net

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis and application of this compound. Research is focused on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One approach involves the use of biosourced materials. For example, 3-hydroxy-2-pyrones, which can be derived from renewable sources, are used in Paal-Knorr type reactions with primary amines to produce N-substituted pyrrole carboxylic acid derivatives under solvent-free conditions or in aqueous solutions. polimi.it This strategy provides a sustainable alternative to traditional methods that rely on petrochemical-based starting materials. polimi.it

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool being applied to the synthesis of pyrrolidines. nih.gov This technology can significantly increase synthetic efficiency and reduce reaction times, contributing to a more sustainable process. nih.gov The development of catalytic reactions that can proceed under mild conditions with high atom economy is also a key aspect of this research direction. The goal is to create synthetic pathways that are not only efficient but also environmentally responsible.

Integration with Advanced Automation and Flow Chemistry Technologies

The integration of automation and flow chemistry is set to revolutionize the synthesis and screening of this compound derivatives. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis, thereby accelerating the drug discovery process. researchgate.netmdpi.com

Flow chemistry, in particular, provides several advantages over traditional batch synthesis. mdpi.com It allows for better management of exothermic and hazardous reactions, facilitates scalability from the laboratory to industrial production, and can significantly reduce reaction times while improving yields. mdpi.comnih.gov For instance, the synthesis of pyrazole derivatives, which can be related to pyrrolidine synthesis in terms of heterocyclic chemistry, has been successfully achieved with high yields and regioselectivity using flow setups. mdpi.com The synthesis of pyrazolopyrimidinone derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions. mdpi.com

Automated synthesis platforms can be combined with flow chemistry to create systems capable of rapidly generating libraries of analogues for biological screening. researchgate.netnih.gov These systems can integrate synthesis, purification, analysis, and even biological assays, streamlining the entire discovery pipeline. nih.gov This high-throughput approach will enable a more rapid exploration of the structure-activity relationships for this class of compounds.

Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Advantage | Implication for this compound Synthesis |

| Enhanced Reaction Control | Precise control over temperature, pressure, and reaction time. | Improved yields and purity of derivatives. |

| Safety | Better management of exothermic and hazardous reactions. | Safer handling of reactive intermediates and reagents. |

| Scalability | Facilitates the transition from laboratory to industrial scale. nih.gov | More efficient production of lead compounds. |

| Efficiency | Significant reduction in reaction time and improvement in yield. mdpi.com | Faster synthesis cycles and resource optimization. |

Computational Design of New Analogues with Tailored Chemical Reactivity

Computational chemistry and in-silico design are becoming indispensable tools for the rational design of novel this compound analogues with specific, tailored properties. nih.govnih.gov These methods allow researchers to predict the chemical reactivity, biological activity, and pharmacokinetic properties of new compounds before they are synthesized, saving significant time and resources. nih.gov

Molecular docking studies are used to predict how different derivatives will bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This information can guide the design of more potent and selective inhibitors or agonists. For example, in-silico studies have been used to support the design of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents by predicting their interactions with cyclooxygenase (COX) enzymes. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure and reactivity of the pyrrolidine scaffold. mdpi.com This knowledge can be used to design analogues with specific chemical properties, such as enhanced stability or a desired reaction profile. By combining computational design with synthetic chemistry, researchers can more efficiently explore the vast chemical space around the this compound core to develop new molecules with optimized functions. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.